Biotin-PEG4-amino-t-Bu-DADPS-C6-azide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Propriétés

IUPAC Name |

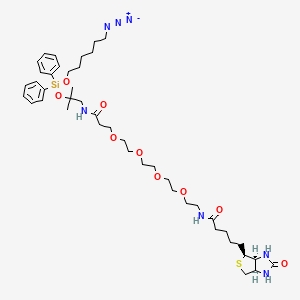

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-[[2-[6-azidohexoxy(diphenyl)silyl]oxy-2-methylpropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H67N7O9SSi/c1-43(2,59-61(35-15-7-5-8-16-35,36-17-9-6-10-18-36)58-24-14-4-3-13-22-47-50-44)34-46-40(52)21-25-54-27-29-56-31-32-57-30-28-55-26-23-45-39(51)20-12-11-19-38-41-37(33-60-38)48-42(53)49-41/h5-10,15-18,37-38,41H,3-4,11-14,19-34H2,1-2H3,(H,45,51)(H,46,52)(H2,48,49,53)/t37-,38-,41-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSHHHVOFXKFHMG-PCXFPAGCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNC(=O)CCOCCOCCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)O[Si](C3=CC=CC=C3)(C4=CC=CC=C4)OCCCCCCN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(CNC(=O)CCOCCOCCOCCOCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2)O[Si](C3=CC=CC=C3)(C4=CC=CC=C4)OCCCCCCN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H67N7O9SSi |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

886.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Biotin-PEG4-amino-t-Bu-DADPS-C6-azide: A Versatile Tool in Chemical Biology and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biotin-PEG4-amino-t-Bu-DADPS-C6-azide is a sophisticated, multi-functional chemical probe designed for advanced applications in chemical biology, proteomics, and drug discovery. This heterobifunctional molecule incorporates several key features: a biotin (B1667282) moiety for high-affinity purification, a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce steric hindrance, an acid-labile dialkoxydiphenylsilane (DADPS) linker for mild cleavage, and a terminal azide (B81097) group for bioorthogonal conjugation via "click chemistry." This guide provides a comprehensive overview of its structure, properties, and applications, with a focus on its role as a cleavable linker in proteomic studies and the construction of Proteolysis Targeting Chimeras (PROTACs).

Introduction

The study of protein-small molecule interactions is fundamental to understanding cellular processes and for the development of novel therapeutics. Chemical probes that enable the identification and enrichment of these interactions are invaluable tools. This compound has emerged as a powerful reagent in this field, offering a unique combination of features that facilitate the selective labeling, capture, and subsequent release of target biomolecules. Its application is particularly prominent in the field of chemical proteomics for the identification of protein targets of small molecules and in the synthesis of PROTACs, a novel therapeutic modality designed to induce targeted protein degradation.

Molecular Structure and Core Components

The structure of this compound is modular, with each component contributing a specific function:

-

Biotin: A vitamin with an exceptionally high affinity for streptavidin and avidin (B1170675) (Kd ≈ 10-14 M), enabling highly selective and robust enrichment of labeled biomolecules from complex mixtures.

-

PEG4 (Polyethylene Glycol, 4 units): A hydrophilic spacer that increases the aqueous solubility of the entire molecule.[1] The PEG linker also extends the distance between the biotin tag and the conjugated biomolecule, minimizing steric hindrance during binding to streptavidin.[1]

-

amino-t-Bu-DADPS (Dialkoxydiphenylsilane): This acid-labile linker is a key feature of the molecule. The silicon-oxygen bonds are susceptible to cleavage under mild acidic conditions, such as treatment with formic acid.[2][3] This allows for the release of captured biomolecules from streptavidin resin without the need for harsh denaturing conditions that could interfere with downstream analysis like mass spectrometry.

-

C6-azide (6-azidohexyl): The terminal azide group serves as a handle for bioorthogonal ligation. It can react specifically with alkyne-containing molecules through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or with strained cyclooctynes via strain-promoted alkyne-azide cycloaddition (SPAAC).[4][5] These "click chemistry" reactions are highly efficient and can be performed in complex biological media.

Physicochemical and Quantitative Data

The following table summarizes the key quantitative properties of this compound.

| Property | Value |

| Molecular Formula | C43H67N7O9SSi |

| Molecular Weight | 886.18 g/mol |

| CAS Number | 1260247-50-4 |

| Appearance | Solid |

| Purity | Typically >95% |

| Solubility | Soluble in DMSO (257.5 mg/mL, 290.57 mM).[4] Also soluble in a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline (5 mg/mL, 5.64 mM).[4] |

| Storage Conditions | Store in pure form at -20°C for up to 3 years.[4] Solutions are unstable and should be freshly prepared.[2][4][5] |

| Cleavage Condition | Mild acid, such as 10% formic acid for 30 minutes.[2] |

| Residual Mass after Cleavage | The DADPS linker leaves a small hydroxyl-containing remnant on the labeled peptide after cleavage.[3] |

Experimental Protocols

The following are generalized protocols for the key applications of this compound. Optimization may be required for specific experimental systems.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of the azide-containing probe to an alkyne-modified biomolecule.

Materials:

-

Alkyne-modified biomolecule (e.g., protein, peptide) in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound

-

Copper(II) sulfate (B86663) (CuSO4)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

-

DMSO

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

In a microcentrifuge tube, combine the alkyne-modified biomolecule with the biotin-azide probe. A 5-10 fold molar excess of the probe is typically used.

-

Prepare a fresh solution of the copper catalyst. Premix CuSO4 and THPTA in a 1:5 molar ratio in buffer.

-

Add the copper/ligand solution to the reaction mixture.

-

Initiate the reaction by adding a fresh solution of sodium ascorbate. The final concentrations are typically in the range of 1-2 mM for ascorbate and 0.1-0.5 mM for copper.

-

Incubate the reaction at room temperature for 1-4 hours with gentle mixing.

-

The reaction can be quenched by the addition of EDTA or by proceeding directly to a purification step (e.g., protein precipitation, size exclusion chromatography) to remove excess reagents.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This copper-free click chemistry protocol is ideal for applications in living systems where copper toxicity is a concern.

Materials:

-

Strained alkyne (e.g., DBCO, BCN)-modified biomolecule

-

This compound

-

Suitable buffer (e.g., PBS, pH 7.4)

-

DMSO

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Combine the strained alkyne-modified biomolecule with the biotin-azide probe in a suitable buffer. A 2-5 fold molar excess of the probe is often sufficient.

-

Incubate the reaction mixture for 1-24 hours at room temperature or 37°C.[5] Reaction times will vary depending on the specific strained alkyne and the concentrations of the reactants.

-

After the incubation period, the labeled biomolecule can be purified to remove unreacted probe.

Enrichment and Cleavage of Biotinylated Biomolecules

This protocol outlines the capture of the biotin-labeled biomolecule and its subsequent release via cleavage of the DADPS linker.

Materials:

-

Biotinylated sample from the CuAAC or SPAAC reaction

-

Streptavidin-agarose or magnetic beads

-

Wash buffers (e.g., PBS with 0.1% Tween-20, high salt buffer, urea (B33335) buffer)

-

Cleavage buffer: 10% formic acid in water

-

Neutralization buffer (e.g., ammonium (B1175870) bicarbonate)

Procedure:

-

Enrichment:

-

Incubate the biotinylated sample with streptavidin beads for 1-2 hours at 4°C with gentle rotation to allow for binding.

-

Wash the beads extensively to remove non-specifically bound proteins. A series of washes with buffers of varying stringency is recommended.

-

-

Cleavage:

-

After the final wash, resuspend the beads in the cleavage buffer (10% formic acid).

-

Incubate for 30 minutes at room temperature with occasional vortexing.[2]

-

Centrifuge the beads and collect the supernatant containing the released biomolecules.

-

Repeat the cleavage step and pool the supernatants for maximal recovery.

-

-

Post-Cleavage Processing:

-

The acidic eluate should be immediately neutralized or dried down and reconstituted in a buffer compatible with downstream applications such as mass spectrometry.

-

Applications in Research and Drug Development

Chemical Proteomics and Target Identification

A primary application of this probe is in activity-based protein profiling (ABPP) and other chemical proteomics workflows to identify the protein targets of a small molecule. In a typical experiment, a small molecule of interest is functionalized with an alkyne group. This alkyne-tagged molecule is then incubated with a cell lysate or live cells. After labeling, the proteome is reacted with this compound via click chemistry. The biotinylated proteins are then enriched on streptavidin beads, washed, and subsequently released by cleaving the DADPS linker. The enriched proteins are then identified by mass spectrometry. The cleavable nature of the DADPS linker is advantageous as it avoids the co-elution of streptavidin-derived peptides during on-bead digestion, a common issue with non-cleavable biotin probes.

Synthesis of PROTACs

PROTACs are heterobifunctional molecules that consist of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them. This compound can serve as a versatile building block in the synthesis of PROTACs. The azide group can be used to conjugate the linker to either the target protein ligand or the E3 ligase ligand, which has been appropriately functionalized with an alkyne. The biotin moiety can be used for purification or as a tool compound for in vitro binding assays. The PEG and DADPS components can influence the solubility and pharmacokinetic properties of the resulting PROTAC.

Visualizations

General Workflow for Chemical Proteomics

The following diagram illustrates a typical experimental workflow for identifying protein targets of a small molecule using this compound.

Caption: Chemical proteomics workflow using the cleavable biotin probe.

PROTAC Assembly Logic

This diagram shows the conceptual assembly of a PROTAC molecule using the azide-functionalized linker.

Caption: Conceptual assembly of a PROTAC using the linker.

Conclusion

This compound is a highly versatile and powerful tool for modern chemical biology and drug discovery. Its modular design, incorporating a high-affinity tag, a solubility-enhancing spacer, an acid-cleavable linker, and a bioorthogonal handle, provides researchers with a sophisticated reagent for the identification and characterization of protein-small molecule interactions. The ability to mildly release captured biomolecules makes it particularly well-suited for mass spectrometry-based proteomics. As the fields of chemical proteomics and targeted protein degradation continue to evolve, the utility of well-designed chemical probes like this one will undoubtedly continue to grow.

References

- 1. benchchem.com [benchchem.com]

- 2. Cleavable Biotin Probes for Labeling of Biomolecules via the Azide – Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation and Optimization of Chemically-Cleavable Linkers for Quantitative Mapping of Small Molecule-Protein Interactomes | bioRxiv [biorxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Core Components of Biotin-PEG4-amino-t-Bu-DADPS-C6-azide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the multifunctional molecule Biotin-PEG4-amino-t-Bu-DADPS-C6-azide, a sophisticated chemical tool pivotal in the advancement of targeted protein degradation and bioconjugation strategies. This document will dissect each component of the molecule, presenting quantitative data, detailed experimental protocols, and visual representations of its application in relevant biological pathways and experimental workflows.

Molecular Architecture and Component Analysis

This compound is a heterobifunctional linker designed for advanced applications in chemical biology and drug discovery, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Its structure is modular, with each component imparting a specific functionality.

Diagram of Molecular Components:

Caption: Modular components of the this compound linker.

Biotin: The Affinity Handle

The biotin moiety serves as a high-affinity capture tag, renowned for its strong and specific interaction with streptavidin and avidin (B1170675) proteins. This interaction is fundamental to numerous biochemical applications, including the purification and detection of biotinylated molecules.

PEG4: The Hydrophilic Spacer

The polyethylene (B3416737) glycol (PEG) spacer, consisting of four ethylene (B1197577) glycol units (PEG4), confers several advantageous properties. It enhances the aqueous solubility of the entire molecule and the resulting conjugate.[][2] The length and flexibility of the PEG4 spacer also minimize steric hindrance, allowing the terminal functional groups to efficiently interact with their respective binding partners.[3]

amino-t-Bu-DADPS: The Cleavable Core

The core of this linker is the dialkoxydiphenylsilane (DADPS) group, which is an acid-labile cleavable linker. The "amino-t-Bu" component refers to a tert-butoxycarbonyl (Boc) protected amine. The Boc group is a common acid-labile protecting group in organic synthesis, used to prevent the amine from undergoing unwanted reactions during synthesis and allowing for selective deprotection under specific acidic conditions.[4][5]

The DADPS linker's key feature is its susceptibility to cleavage under mild acidic conditions, such as with formic acid.[6][7] This allows for the release of the conjugated molecule from the biotin affinity tag after purification, which is particularly advantageous in proteomics studies where the presence of the bulky biotin-streptavidin complex can interfere with mass spectrometry analysis.[8]

C6-azide: The Bioorthogonal Reactive Group

The molecule terminates in a six-carbon (C6) alkyl chain functionalized with an azide group (-N3). The C6 chain provides additional spatial separation between the core and the reactive group.[6] The azide is a key functional group for "click chemistry," a set of highly efficient and specific bioorthogonal reactions.[9] It can readily participate in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) to form a stable triazole linkage with an alkyne-containing molecule.[9][10]

Quantitative Data

The performance of the DADPS cleavable linker has been quantitatively compared to other linkers in proteomics studies.

| Linker Type | Cleavage Condition | Cleavage Efficiency | Residual Mass | Reference |

| DADPS | 10% Formic Acid, 30 min | >98% | 143 Da | [6][7] |

| Azobenzene (AZO) | Sodium dithionite | Variable | Variable (potential for side reactions) | [11][12] |

Experimental Protocols

PROTAC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of the this compound to an alkyne-functionalized protein of interest (POI) ligand to synthesize a PROTAC.

Materials:

-

This compound

-

Alkyne-functionalized POI ligand

-

E3 ligase ligand

-

Copper(II) sulfate (B86663) (CuSO4)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Degassed, anhydrous solvent (e.g., DMF or DMSO)

Procedure:

-

Dissolve the alkyne-functionalized POI ligand (1 equivalent) and this compound (1.1 equivalents) in the chosen solvent.

-

Prepare a fresh stock solution of sodium ascorbate (100 mM in water).

-

Prepare a premix of CuSO4 and THPTA in water. A typical ratio is 1:5 (e.g., 20 mM CuSO4 and 100 mM THPTA).

-

Add the CuSO4/THPTA premix to the reaction mixture to a final concentration of approximately 0.1-0.25 mM copper.

-

Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1-5 mM.

-

Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by LC-MS.

-

Upon completion, the PROTAC can be purified by reverse-phase HPLC.

Protein Biotinylation and Cleavage for Mass Spectrometry Analysis

This protocol outlines the biotinylation of an alkyne-modified protein, its subsequent purification, and the cleavage of the DADPS linker.

Materials:

-

Alkyne-modified protein

-

This compound

-

Streptavidin-agarose beads

-

10% Formic Acid

-

Wash buffers (e.g., PBS with 0.1% Tween-20)

-

Elution buffer for mass spectrometry (e.g., 50 mM ammonium (B1175870) bicarbonate)

Procedure:

-

Biotinylation (CuAAC): Perform the CuAAC reaction as described in Protocol 3.1 to conjugate the biotin linker to the alkyne-modified protein.

-

Purification of Biotinylated Protein:

-

Equilibrate streptavidin-agarose beads with wash buffer.

-

Incubate the biotinylated protein sample with the beads for 1-2 hours at 4°C with gentle rotation.

-

Wash the beads extensively with wash buffer to remove non-biotinylated proteins.

-

-

Cleavage of the DADPS Linker:

-

Sample Preparation for Mass Spectrometry:

-

Neutralize the formic acid in the supernatant by adding an appropriate amount of a basic buffer (e.g., ammonium bicarbonate).

-

The protein is now ready for downstream processing such as tryptic digestion and mass spectrometry analysis.

-

Visualizations

PROTAC Mechanism of Action

References

- 2. nbinno.com [nbinno.com]

- 3. Protocols [baseclick.eu]

- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Cleavable Biotin Probes for Labeling of Biomolecules via the Azide – Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. vectorlabs.com [vectorlabs.com]

- 9. benchchem.com [benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. biorxiv.org [biorxiv.org]

- 12. biorxiv.org [biorxiv.org]

The Mechanism of Action of Biotinylated PROTACs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's own ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs), including those previously considered "undruggable".[1] A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two moieties.[1] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the polyubiquitination of the POI, marking it for degradation by the 26S proteasome.[2]

Biotinylation of PROTACs has become an invaluable tool in the study and development of these targeted protein degraders. The biotin (B1667282) tag serves as a versatile handle for a wide range of biochemical applications, including the purification of synthesized PROTACs, assessment of target engagement through pull-down assays, and the identification of PROTAC-protein interactions.[1] This technical guide provides a comprehensive overview of the mechanism of action of biotinylated PROTACs, detailed experimental protocols, and quantitative data to aid researchers in this field.

Core Mechanism of Action

The fundamental mechanism of a biotinylated PROTAC follows the same principles as its non-biotinylated counterpart. The process can be broken down into several key steps:

-

Cellular Entry: The PROTAC must first traverse the cell membrane to reach its intracellular target. The physicochemical properties of the PROTAC, including the linker and any modifications like biotinylation, can influence its cell permeability.[2][3]

-

Binary Complex Formation: Once inside the cell, the PROTAC can bind to either the POI or the E3 ligase to form a binary complex.[4]

-

Ternary Complex Formation: The formation of a stable ternary complex (POI-PROTAC-E3 ligase) is the cornerstone of PROTAC efficacy. The geometry and stability of this complex are critical for efficient ubiquitination.[5][6][7] The biotin tag is generally not considered to directly participate in the formation of the ternary complex, but its attachment point and the linker used can influence the overall conformation and stability.

-

Ubiquitination of the Target Protein: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin from a charged E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. This results in the formation of a polyubiquitin (B1169507) chain.[8]

-

Proteasomal Degradation: The polyubiquitinated POI is recognized and subsequently degraded by the 26S proteasome.[2]

-

PROTAC Recycling: After the degradation of the POI, the PROTAC is released and can engage in another cycle of degradation, acting in a catalytic manner.

The biotin moiety itself is primarily utilized as a powerful analytical tool to interrogate these steps rather than being an active participant in the degradation mechanism.

The Role of Biotin in Studying PROTAC Mechanism

The high-affinity interaction between biotin and streptavidin (or avidin) is leveraged in a variety of assays to study biotinylated PROTACs:

-

Target Engagement: Streptavidin pull-down assays can confirm that the biotinylated PROTAC binds to its intended target within the cellular environment.[1]

-

Interactome Profiling: Proximity-dependent biotinylation (BioID) techniques, where a biotin ligase is fused to the E3 ligase, can be used with biotinylated PROTACs to identify proteins that are brought into proximity by the PROTAC, providing insights into the composition of the ternary complex and potential off-target effects.[9][10][11][12]

-

Biophysical Characterization: Biotinylated components (either the PROTAC or one of the protein partners) are frequently used in biophysical assays like Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI) to quantitatively measure the binding affinities and kinetics of binary and ternary complex formation.[5][7][13]

Quantitative Data on Biotinylated PROTACs

The efficacy of PROTACs is typically quantified by their DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation) values.[14] The following tables summarize available quantitative data for select biotinylated PROTACs.

| PROTAC | Target | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| Biotinylated BTK PROTACs | ||||||

| NC-1 (non-covalent control) | BTK | CRBN | Mino | 2.2 | 97 | [15] |

| IR-1 (irreversible covalent) | BTK | CRBN | Mino | <10 | ~90 | [15] |

| IR-2 (irreversible covalent) | BTK | CRBN | Mino | <10 | ~90 | [15] |

| RC-3 (reversible covalent) | BTK | CRBN | Mino | <10 | ~90 | [15] |

| Biotinylated BET PROTACs | ||||||

| dBET1 | BRD4 | CRBN | Jurkat | ~30 | >90 | [16] |

| dBET6 | BRD3 | CRBN | Jurkat | 30 | >90 | [16] |

Experimental Protocols

I. Synthesis of a Biotinylated PROTAC

This protocol provides a general strategy for the synthesis of a biotinylated PROTAC using a Biotin-PEG-linker.[17]

Materials:

-

Warhead with a suitable functional group (e.g., carboxylic acid)

-

E3 ligase ligand with a suitable functional group (e.g., amine)

-

Biotin-PEG-amine linker

-

Peptide coupling reagents (e.g., HATU, HOBt)

-

Base (e.g., DIPEA)

-

Anhydrous DMF

-

Standard organic synthesis glassware and purification equipment (e.g., HPLC)

Procedure:

-

Coupling of Warhead to Linker:

-

Dissolve the warhead-acid (1.0 eq) in anhydrous DMF.

-

Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes at room temperature to activate the carboxylic acid.

-

Add a solution of Biotin-PEG-amine (1.1 eq) in anhydrous DMF.

-

Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS.

-

Upon completion, dilute the reaction with ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting biotinylated warhead-linker intermediate by flash chromatography or preparative HPLC.

-

-

Coupling of E3 Ligase Ligand:

-

The biotinylated warhead-linker intermediate must have a suitable functional group to react with the E3 ligase ligand. If necessary, perform additional synthetic steps to install a reactive handle.

-

Follow a similar peptide coupling procedure as in step 1 to conjugate the E3 ligase ligand to the biotinylated warhead-linker intermediate.

-

Purify the final biotinylated PROTAC by preparative HPLC.

-

Confirm the identity and purity of the final product by LC-MS and NMR.

-

II. Western Blot for PROTAC-Mediated Degradation

This protocol details the steps to quantify the degradation of a target protein after treatment with a PROTAC.[14][18]

Materials:

-

Cultured cells expressing the target protein

-

Biotinylated PROTAC

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE equipment and reagents

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with a range of concentrations of the biotinylated PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against a loading control.

-

-

Data Analysis:

-

Quantify band intensities using densitometry software.

-

Normalize the target protein band intensity to the loading control.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control.

-

Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

-

III. Streptavidin Pull-Down for Target Engagement

This protocol utilizes the biotin tag to confirm the interaction of the PROTAC with its target protein in a cellular context.[1]

Materials:

-

Cultured cells

-

Biotinylated PROTAC

-

Cell lysis buffer

-

Streptavidin-conjugated magnetic beads or agarose (B213101) resin

-

Wash buffer

-

Elution buffer (e.g., SDS-PAGE sample buffer)

-

Western blot reagents

Procedure:

-

Cell Treatment and Lysis:

-

Treat cells with the biotinylated PROTAC at an effective concentration for a specified duration.

-

Include a vehicle control and, if available, a non-biotinylated PROTAC control.

-

Lyse the cells as described in the Western Blot protocol.

-

-

Streptavidin Pull-Down:

-

Equilibrate the streptavidin beads by washing them with lysis buffer.

-

Incubate the cell lysates with the equilibrated streptavidin beads for 2-4 hours at 4°C with gentle rotation.

-

-

Washing:

-

Pellet the beads and discard the supernatant.

-

Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

-

-

Elution and Analysis:

-

Elute the bound proteins by resuspending the beads in SDS-PAGE sample buffer and heating.

-

Analyze the eluate by Western blotting using an antibody against the target protein.

-

IV. NanoBRET Assay for Target Engagement and Ternary Complex Formation

The NanoBRET assay is a powerful live-cell method to quantify PROTAC binding to its target and the formation of the ternary complex.[19][20][21]

Materials:

-

Cells expressing the target protein fused to NanoLuc® luciferase.

-

Fluorescent tracer for the target protein.

-

For ternary complex assay: Cells co-expressing the NanoLuc®-target fusion and a HaloTag®-E3 ligase fusion, along with a HaloTag® fluorescent ligand.

-

Biotinylated PROTAC.

-

Opti-MEM® I Reduced Serum Medium.

-

96- or 384-well white assay plates.

-

Luminometer capable of measuring BRET.

Procedure (Target Engagement):

-

Seed cells expressing the NanoLuc®-target fusion in assay plates.

-

Add the fluorescent tracer to the cells.

-

Add serial dilutions of the biotinylated PROTAC.

-

Incubate to allow for binding to reach equilibrium.

-

Measure the NanoBRET signal. A decrease in the BRET signal indicates displacement of the tracer by the PROTAC.

Procedure (Ternary Complex Formation):

-

Seed cells co-expressing the NanoLuc®-target and HaloTag®-E3 ligase fusions.

-

Label the HaloTag®-E3 ligase with the fluorescent ligand.

-

Add serial dilutions of the biotinylated PROTAC.

-

Incubate to allow for ternary complex formation.

-

Measure the NanoBRET signal. An increase in the BRET signal indicates the formation of the ternary complex.

Visualizations

Caption: General mechanism of action for a biotinylated PROTAC.

Caption: Experimental workflow for Western Blot analysis of PROTAC-mediated degradation.

Caption: Workflow for Streptavidin Pull-Down assay to confirm target engagement.

Conclusion

Biotinylated PROTACs are indispensable tools for the development and mechanistic understanding of targeted protein degradation. While the biotin tag itself is not a direct modulator of the core degradation machinery, its utility in a wide array of biochemical and cellular assays allows for a detailed dissection of the entire process, from target engagement and ternary complex formation to the ultimate degradation of the protein of interest. The protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize biotinylated PROTACs in their drug discovery and development efforts. Further research focusing on the direct comparison of biotinylated versus non-biotinylated PROTACs will be beneficial in fully elucidating any subtle effects the biotin tag may have on the pharmacokinetics and pharmacodynamics of these powerful molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A biotin targeting chimera (BioTAC) system to map small molecule interactomes in situ - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]

- 6. researchgate.net [researchgate.net]

- 7. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. research.chalmers.se [research.chalmers.se]

- 9. A proximity biotinylation-based approach to identify protein-E3 ligase interactions induced by PROTACs and molecular glues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Characterization of PROTAC specificity and endogenous protein interactomes using ProtacID - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 14. benchchem.com [benchchem.com]

- 15. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 16. lifesensors.com [lifesensors.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]

- 21. NanoBRET™ Target Engagement Intracellular HDAC Assay Protocol [promega.com]

An In-depth Technical Guide to Biotin-PEG4-amino-t-Bu-DADPS-C6-azide for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality with the potential to address previously "undruggable" targets. At the heart of many TPD strategies are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to selectively eliminate proteins of interest. The linker component of a PROTAC is a critical determinant of its efficacy, influencing ternary complex formation, cellular permeability, and overall degradation activity. This technical guide provides a comprehensive overview of a specific, multifunctional PROTAC linker: Biotin-PEG4-amino-t-Bu-DADPS-C6-azide. We will delve into its structural components, its role in PROTAC synthesis and application, and provide detailed experimental protocols for the characterization of PROTACs incorporating this linker.

Introduction to this compound

This compound is a chemically versatile, PEG-based linker designed for the synthesis of PROTACs.[1][2][3] Its modular design incorporates several key functionalities:

-

Biotin (B1667282): A high-affinity ligand for streptavidin, enabling a wide range of biochemical applications such as purification, detection, and pull-down assays.

-

PEG4 (Polyethylene Glycol, 4 units): A hydrophilic spacer that enhances the solubility and can improve the pharmacokinetic properties of the resulting PROTAC molecule. The length of the PEG chain is a critical parameter in optimizing the distance between the target protein and the E3 ligase for efficient ubiquitination.

-

Amino-t-Bu: A tertiary butyl-protected amine group that can be deprotected for conjugation to a ligand for either the protein of interest (POI) or an E3 ligase.

-

DADPS (Dialkoxydiphenylsilane): A cleavable linker moiety. The DADPS group is stable under many chemical conditions but can be cleaved under mild acidic conditions (e.g., with formic acid).[4][5][6] This feature is particularly valuable in chemoproteomic workflows for identifying the targets of a PROTAC.

-

C6-azide: A terminal azide (B81097) group that allows for facile and efficient conjugation to an alkyne-containing molecule via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry".[7][8][9]

Role in Targeted Protein Degradation

PROTACs function by inducing the formation of a ternary complex between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][2][10] The linker plays a pivotal role in this process by bridging the POI-binding ligand and the E3 ligase-binding ligand and orienting them productively within the ternary complex.

The this compound linker offers a strategic advantage in PROTAC development. The azide and protected amine functionalities allow for a modular and convergent synthetic strategy. The biotin tag serves as a powerful tool for downstream biochemical and proteomic analyses, while the cleavable DADPS moiety facilitates the release of captured proteins for mass spectrometry-based identification.

PROTAC Synthesis utilizing this compound

The synthesis of a PROTAC using this linker typically involves a multi-step process, leveraging the orthogonal reactivity of the azide and protected amine groups. A general synthetic workflow is outlined below.

References

- 1. benchchem.com [benchchem.com]

- 2. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]

- 3. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. Quantitative Measurement of PROTAC Intracellular Accumulation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Click Chemistry with Azide-Containing Linkers

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power and Precision of Click Chemistry

In the landscape of modern chemical biology, drug development, and materials science, the ability to reliably and specifically connect molecular building blocks is paramount. "Click chemistry," a concept introduced by K.B. Sharpless, offers a suite of powerful, reliable, and selective reactions for this purpose.[1] At the heart of this chemical toolbox is the azide-alkyne cycloaddition, a reaction that has become indispensable for its efficiency and bioorthogonality—the ability to proceed in complex biological environments without interfering with native biochemical processes.[1]

This technical guide provides a comprehensive exploration of click chemistry, with a specific focus on the versatile role of azide-containing linkers. We will delve into the two primary modalities of the azide-alkyne cycloaddition: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This guide will offer a comparative analysis of their kinetics, detailed experimental protocols, and their applications, particularly in the realm of bioconjugation and drug discovery.

Core Concepts: The Role of Azide-Containing Linkers

The azide (B81097) group (-N₃) is a cornerstone of click chemistry, serving as a highly selective and stable functional handle. Its incorporation into linker molecules, often featuring polyethylene (B3416737) glycol (PEG) chains, provides a powerful platform for bioconjugation.[1] Azide-PEG linkers offer several key advantages in biological applications:

-

Enhanced Solubility: The hydrophilic nature of the PEG component increases the water solubility of hydrophobic molecules, which is critical for their use in biological systems.

-

Improved Pharmacokinetics: In drug delivery, PEG linkers can enhance the stability and extend the circulation half-life of therapeutic molecules.[2][3][4]

-

Biocompatibility: PEG is well-known for its non-immunogenic properties, minimizing unwanted immune responses.[5]

-

Controlled Spacing: The defined length of the PEG chain provides a physical separation between the conjugated molecules, which can be crucial for maintaining their individual functions.

The Two Faces of Azide-Alkyne Cycloaddition: CuAAC vs. SPAAC

The versatility of the azide-alkyne cycloaddition stems from its two primary modalities, each with distinct advantages and applications.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the archetypal "click" reaction, celebrated for its exceptional speed and efficiency. It involves the reaction between a terminal alkyne and an azide, catalyzed by a copper(I) species, to form a stable 1,4-disubstituted 1,2,3-triazole.[1][]

Key Features of CuAAC:

-

Rapid Kinetics: CuAAC reactions are known for their high reaction rates, allowing for rapid and efficient conjugation.[7]

-

High Yields: The reaction typically proceeds to near completion, resulting in high yields of the desired product.

-

Versatility: CuAAC can be performed in a wide range of solvents, including water, and is tolerant of many functional groups.

However, the requirement for a copper catalyst can be a limitation in living systems due to the potential for cellular toxicity.[8] The use of copper-chelating ligands can help mitigate this issue.[9]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To overcome the cytotoxicity associated with the copper catalyst in CuAAC, the strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. This reaction, also known as "copper-free click chemistry," utilizes a strained cyclooctyne (B158145) that readily reacts with an azide to release its ring strain, forming a stable triazole linkage without the need for a metal catalyst.[10][11]

Key Features of SPAAC:

-

Biocompatibility: The absence of a copper catalyst makes SPAAC ideal for applications in living cells and whole organisms.[7][11]

-

High Specificity: The azide and strained alkyne groups are highly selective for each other, minimizing off-target reactions.

-

Controlled Reactions: The reaction proceeds efficiently at physiological temperature and pH.[11]

While generally slower than CuAAC, the development of increasingly strained cyclooctynes has significantly improved the reaction kinetics of SPAAC.[7]

Quantitative Data Presentation

The choice between CuAAC and SPAAC often depends on the specific experimental requirements, balancing the need for rapid kinetics against the demand for biocompatibility. The following tables provide a summary of key quantitative data for these two reactions.

| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Catalyst | Copper(I) | None (driven by ring strain) |

| Biocompatibility | Limited due to potential copper cytotoxicity.[8] | High, suitable for in vivo applications.[8] |

| Reaction Rate | Generally faster (1-100 M⁻¹s⁻¹).[8] | Generally slower (10⁻³-1 M⁻¹s⁻¹), dependent on the cyclooctyne used.[8] |

| Alkyne Reactant | Terminal alkynes | Strained cyclooctynes (e.g., DBCO, BCN).[8] |

| Side Reactions | Potential for oxidative damage to biomolecules due to reactive oxygen species (ROS) generation. | Some cyclooctynes can have off-target reactivity with thiols.[12] |

| Reaction | Reagents | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Notes |

| CuAAC | Terminal Alkyne + Azide | 10² - 10³ | The reaction rate is significantly influenced by the choice of the copper source and accelerating ligands.[9] |

| SPAAC | Bicyclo[6.1.0]nonyne (BCN) + Azide | ~0.15 | A moderately reactive and relatively stable cyclooctyne.[8] |

| SPAAC | Dibenzocyclooctyne (DBCO) + Azide | 10⁻³ - 1 | A highly reactive and commonly used cyclooctyne, offering faster kinetics than BCN.[8] |

Reaction Mechanisms and Workflows

The fundamental difference in the activation mechanism between CuAAC and SPAAC dictates their respective reaction pathways and experimental workflows.

Reaction Mechanisms

References

- 1. benchchem.com [benchchem.com]

- 2. purepeg.com [purepeg.com]

- 3. Application of PEG Linker | AxisPharm [axispharm.com]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. vectorlabs.com [vectorlabs.com]

- 12. benchchem.com [benchchem.com]

The Pivotal Role of the PEG4 Spacer in PROTAC Design: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, leveraging the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. These heterobifunctional molecules are composed of a ligand that binds the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a crucial linker connecting the two. The linker is far from a passive spacer; its composition and length are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties. Among the various linker archetypes, the tetra-ethylene glycol (PEG4) spacer has become a cornerstone in PROTAC design. This technical guide provides a comprehensive overview of the multifaceted role of the PEG4 spacer, summarizing key quantitative data, detailing experimental protocols, and visualizing essential pathways and workflows to empower researchers in the rational design and development of next-generation protein degraders.

Core Principles: The Function of the PEG4 Spacer in PROTACs

The PEG4 spacer, consisting of four repeating ethylene (B1197577) glycol units, imparts a unique and advantageous combination of hydrophilicity, flexibility, and a defined length to the PROTAC molecule.[1] These characteristics are instrumental in addressing some of the primary challenges in PROTAC development, such as high molecular weight and lipophilicity, which can lead to poor aqueous solubility and limited cell permeability.[2][3]

Enhanced Solubility and Physicochemical Properties: A significant hurdle in PROTAC design is their often poor aqueous solubility. The ether oxygens within the PEG4 backbone act as hydrogen bond acceptors, improving the molecule's interaction with aqueous environments and thereby enhancing its solubility.[3][4] This is not only crucial for formulation and handling but can also positively impact oral absorption and overall pharmacokinetic profiles.[3]

Modulation of Cell Permeability: The relationship between PEGylation and cell permeability is complex. While increased hydrophilicity can sometimes impede passive diffusion across the lipophilic cell membrane, the flexible nature of PEG linkers offers a distinct advantage.[2] Compared to more rigid alkyl chains, PEG linkers can adopt folded conformations, which may shield the PROTAC's polar surface area.[5] This can result in a more compact, less polar structure that is better suited for traversing the cell membrane. However, the optimal number of PEG units must be empirically determined for each PROTAC system, as excessive PEGylation can lead to decreased cellular uptake.[2]

Optimizing Ternary Complex Formation: The primary role of the linker is to facilitate the formation of a stable and productive ternary complex, consisting of the POI, the PROTAC, and the E3 ligase.[6][7] The defined length and flexibility of the PEG4 spacer are critical for achieving the optimal geometry for this complex.[1] A linker that is too short can cause steric hindrance, preventing the simultaneous binding of the POI and the E3 ligase. Conversely, an excessively long or overly flexible linker might lead to an unstable ternary complex and inefficient ubiquitination due to a high entropic penalty upon binding.[6][8] The PEG4 spacer often provides a "goldilocks" solution, offering sufficient length and flexibility to enable productive ternary complex formation without excessive entropic cost.[1]

Data Presentation: Quantitative Impact of PEG4 Spacers

The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length, with a focus on PEG4, on the degradation of different target proteins.

| PROTAC Variant | Linker Composition | DC50 (nM) | Dmax (%) | Cell Permeability (PAMPA, Pe x 10⁻⁶ cm/s) |

| BRD4-Targeting | ||||

| PROTAC-PEG3 | PEG3 | 55 | 85 | 4.5 |

| PROTAC-PEG4 | PEG4 | 20 | 95 | 3.1 |

| PROTAC-PEG5 | PEG5 | 15 | >98 | 2.2 |

| PROTAC-PEG6 | PEG6 | 30 | 92 | 1.8 |

| TBK1-Targeting | ||||

| PROTAC (21-atom linker) | Alkyl/Ether | 3 | 96 | Not Reported |

| PROTAC (29-atom linker) | Alkyl/Ether | 292 | 76 | Not Reported |

| ERα-Targeting | ||||

| PROTAC (12-atom linker) | PEG | Effective Degradation | Not Reported | Not Reported |

| PROTAC (16-atom linker) | PEG | More Potent Degradation | Not Reported | Not Reported |

Table 1: Comparative Performance of PROTACs with Varying Linker Lengths. This table synthesizes data from studies on PROTACs targeting Bromodomain-containing protein 4 (BRD4), Tank-binding kinase 1 (TBK1), and Estrogen Receptor α (ERα).[5][6][9][10] The data for BRD4-targeting PROTACs clearly shows a structure-activity relationship where the PEG4 and PEG5 linkers provide a potent combination of degradation and permeability. For TBK1, a 21-atom linker was found to be optimal, while for ERα, a 16-atom linker was more effective than a 12-atom one, underscoring that the ideal linker length is target-dependent.

| Property | Alkyl Linker | PEG Linker | Rationale |

| Solubility | Generally lower aqueous solubility | Higher aqueous solubility | The hydrophilic ether oxygens in the PEG chain improve interaction with water.[11] |

| Cell Permeability | Can be higher due to increased lipophilicity | Variable; can be enhanced by conformational folding | PEG linkers can adopt compact conformations, shielding polar surface area.[11] |

| Metabolic Stability | Generally more stable | Can be susceptible to metabolism | The ether linkages in PEG can be sites for enzymatic modification.[12] |

| Ternary Complex | Provides flexibility | Can enhance formation through optimal plasticity | The gauche effect in PEG linkers can favor more "turned" conformations beneficial for complex formation.[11] |

Table 2: Head-to-Head Comparison of Alkyl vs. PEG Linkers in PROTACs. This table provides a qualitative comparison of the general properties conferred by alkyl and PEG linkers in the context of PROTAC design.[11][13]

Mandatory Visualization

Caption: PROTAC-mediated protein degradation pathway.

Caption: A typical workflow for the design and evaluation of PROTACs.

Caption: Logical relationship of PROTAC components.

Experimental Protocols

Detailed methodologies are crucial for the accurate synthesis and evaluation of PROTACs.

Protocol 1: Synthesis of a PROTAC using an Alkyne-PEG4-Maleimide Linker

This protocol describes a modular, two-step synthesis of a PROTAC, combining "click chemistry" and maleimide-thiol conjugation.[14]

Step 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

-

In a round-bottom flask, dissolve the azide-functionalized ligand (1.0 equivalent) and the Alkyne-PEG4-maleimide linker (1.1 equivalents) in a 1:1 mixture of t-BuOH and deionized water.

-

Degas the solution by bubbling with nitrogen or argon for 15-20 minutes.

-

In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (B8700270) (0.3 equivalents).

-

In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.1 equivalents).

-

To the reaction mixture, add the sodium ascorbate solution, followed by the CuSO₄·5H₂O solution.

-

Stir the reaction mixture vigorously at room temperature for 12-24 hours under an inert atmosphere.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, purify the intermediate product by reverse-phase HPLC.

Step 2: Maleimide-Thiol Conjugation

-

Dissolve the purified Ligand 1-Linker-Maleimide intermediate (1.0 equivalent) in a suitable buffer (e.g., PBS, pH 7.2-7.4).

-

In a separate vial, dissolve the thiol-functionalized ligand (1.2 equivalents) in the same buffer.

-

Add the solution of the thiol-functionalized ligand to the solution of the intermediate.

-

Stir the reaction mixture at room temperature for 1-4 hours under an inert atmosphere.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, purify the final PROTAC by preparative reverse-phase HPLC.

-

Lyophilize the pure fractions to obtain the final PROTAC.

Protocol 2: Western Blot Analysis for PROTAC-Mediated Protein Degradation

This is a fundamental assay to quantify the reduction in target protein levels following PROTAC treatment.[15][16]

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

-

Allow cells to adhere overnight.

-

Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified period (e.g., 18-24 hours).

-

-

Cell Lysis:

-

After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 20-30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification:

-

Determine the protein concentration of the cell lysates using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Normalize the protein concentration of all samples.

-

Prepare samples with Laemmli buffer and heat at 95°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software (e.g., ImageJ).

-

Normalize the target protein signal to the loading control.

-

Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

-

Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is used to verify the formation of the POI-PROTAC-E3 ligase ternary complex in cells.[17][18]

-

Cell Treatment and Lysis:

-

Treat cells with the PROTAC at a concentration known to be effective for a short duration (e.g., 2-4 hours).

-

Lyse the cells in a non-denaturing Co-IP lysis buffer containing protease inhibitors.

-

-

Immunoprecipitation:

-

Pre-clear the cell lysates with Protein A/G agarose/magnetic beads.

-

Incubate the pre-cleared lysate with an antibody against the E3 ligase (or a tag on the E3 ligase) overnight at 4°C.

-

Add Protein A/G beads to capture the antibody-protein complexes and incubate for 2-4 hours.

-

-

Washing:

-

Pellet the beads and wash them 3-5 times with Co-IP lysis buffer to remove non-specific binding proteins.

-

-

Elution and Analysis:

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Analyze the eluted proteins by Western blotting using antibodies against the POI and the E3 ligase. The presence of the POI in the E3 ligase immunoprecipitate indicates the formation of the ternary complex.

-

Protocol 4: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, cell-free method to assess the passive permeability of a PROTAC.[19][20]

-

Membrane Coating:

-

Coat the filter of each well in a 96-well filter plate (donor plate) with a lipid solution (e.g., phosphatidylcholine in dodecane).

-

-

Plate Preparation:

-

Fill the wells of a 96-well acceptor plate with buffer.

-

Prepare solutions of the test PROTAC and control compounds in the same buffer.

-

-

Assay Incubation:

-

Add the PROTAC solutions to the donor wells of the coated filter plate.

-

Place the donor filter plate on top of the acceptor plate to create a "sandwich" and incubate at room temperature for 4-18 hours with gentle shaking.

-

-

Quantification and Analysis:

-

After incubation, measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

-

Calculate the permeability coefficient (Pe) based on the change in concentration over time.

-

Conclusion

The PEG4 spacer is a critical and versatile tool in the design of effective PROTACs. By providing a defined length, hydrophilicity, and flexibility, it addresses key challenges in PROTAC development, including solubility and the facilitation of a productive ternary complex. The quantitative data presented herein underscores the importance of optimizing the linker length, with PEG4 often representing a favorable starting point. The detailed experimental protocols provide a framework for the synthesis and robust evaluation of novel PROTAC molecules. As the field of targeted protein degradation continues to evolve, a deep understanding of the role of linkers like the PEG4 spacer will be paramount in the rational design of the next generation of therapeutics.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. benchchem.com [benchchem.com]

- 3. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 4. benchchem.com [benchchem.com]

- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. academic.oup.com [academic.oup.com]

- 8. Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. precisepeg.com [precisepeg.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]

- 18. assaygenie.com [assaygenie.com]

- 19. benchchem.com [benchchem.com]

- 20. PAMPA | Evotec [evotec.com]

An In-depth Technical Guide to Biotin-PEG4-amino-t-Bu-DADPS-C6-azide for Inducing and Analyzing Protein-Protein Interactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Biotin-PEG4-amino-t-Bu-DADPS-C6-azide, a versatile chemical tool used in the study of protein-protein interactions (PPIs), particularly in the context of targeted protein degradation and chemical proteomics. This molecule is a heterobifunctional linker designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other chemical probes.

PROTACs are bifunctional molecules that induce the degradation of a target protein by bringing it into close proximity with an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker component of a PROTAC is crucial for its efficacy, and this compound offers several key features for this purpose.

The core components of this linker—biotin (B1667282), a polyethylene (B3416737) glycol (PEG) spacer, a cleavable dialkoxydiphenylsilane (DADPS) group, and a terminal azide—provide functionalities for affinity purification, improved solubility and cell permeability, controlled release of captured proteins, and facile conjugation to other molecules, respectively.

Core Applications

While primarily designed for PROTAC synthesis, the unique features of the this compound linker, especially the cleavable DADPS moiety and the biotin tag, make it an excellent tool for chemical proteomics applications aimed at identifying the cellular targets of small molecules. This guide will focus on its application in quantitative chemoproteomics to identify and quantify small molecule-protein interactions.

Quantitative Data Presentation

The following tables summarize the key characteristics and performance of the DADPS linker in quantitative proteomics experiments, as demonstrated in comparative studies.

Table 1: Physicochemical Properties of the DADPS Linker

| Property | Description | Reference |

| Cleavage Condition | Mildly acidic; 5-10% formic acid for 30 minutes at room temperature. | |

| Residual Mass after Cleavage | Leaves a small hydroxyl moiety on the labeled peptide, resulting in a mass shift of +181.1 Da. | |

| Compatibility | Compatible with standard mass spectrometry sample preparation protocols. |

Table 2: Performance of DADPS Linker in Cysteine Chemoproteomics

| Metric | DADPS Linker | AZO Linker (for comparison) | Reference |

| Unique Cysteine Residues Identified (Enrichment after Proteolysis) | Higher number identified | Lower number identified | |

| Overlap of Identified Cysteines | 29.7% exclusively identified with DADPS | 15% exclusively identified with AZO | |

| Artifactual Modifications | No significant artifacts reported | Sulfation artifact observed |

Experimental Protocols

This section provides detailed methodologies for the application of a DADPS-containing chemical probe, synthesized using a linker like this compound, for the identification of small molecule-protein interactions.

Protocol 1: Synthesis of a DADPS-Containing Chemical Probe

This protocol outlines the general steps for conjugating the this compound linker to an alkyne-functionalized small molecule of interest via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" reaction.

Materials:

-

This compound

-

Alkyne-functionalized small molecule of interest

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper ligand

-

Anhydrous DMF or DMSO

Procedure:

-

Dissolve the alkyne-functionalized small molecule and a 1.2 molar equivalent of this compound in anhydrous DMF or DMSO.

-

Prepare fresh stock solutions of 100 mM CuSO₄ and 200 mM sodium ascorbate in deionized water.

-

Prepare a 100 mM stock solution of THPTA or TBTA in the reaction solvent.

-

To the solution of the alkyne and azide, add the copper ligand solution (0.1 equivalents).

-

Add the CuSO₄ solution (0.05 equivalents).

-

Initiate the reaction by adding the sodium ascorbate solution (0.5 equivalents).

-

Stir the reaction mixture at room temperature for 4-12 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, purify the resulting probe by reverse-phase HPLC.

-

Confirm the identity and purity of the final product by mass spectrometry and NMR.

Protocol 2: Profiling Small Molecule-Protein Interactions in Cells

This protocol describes the workflow for treating cells with the synthesized probe, enriching for biotin-tagged proteins, and preparing samples for mass spectrometry analysis.

Materials:

-

Synthesized DADPS-containing chemical probe

-

Cell line of interest

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Streptavidin agarose (B213101) beads

-

Wash buffers (e.g., PBS with varying concentrations of SDS and urea)

-

DTT and iodoacetamide (B48618)

-

Trypsin

-

5% Formic acid in water for cleavage

-

C18 desalting columns

Procedure:

-

Cell Treatment: Treat the cultured cells with the DADPS-containing chemical probe at various concentrations and time points. Include a vehicle control.

-

Cell Lysis: Harvest the cells and lyse them in ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Streptavidin Enrichment:

-

Equilibrate streptavidin agarose beads with lysis buffer.

-

Incubate the cell lysates with the equilibrated beads for 2-4 hours at 4°C with gentle rotation.

-

Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins.

-

-

On-Bead Digestion:

-

Resuspend the beads in a digestion buffer containing DTT to reduce disulfide bonds. Incubate at 70°C for 15 minutes.

-

Cool to room temperature and add iodoacetamide to alkylate free cysteines. Incubate in the dark for 30 minutes.

-

Wash the beads and resuspend in a digestion buffer containing trypsin. Incubate overnight at 37°C.

-

-

Cleavage and Peptide Elution:

-

Pellet the beads and collect the supernatant containing the tryptic peptides.

-

To cleave the DADPS linker and release the labeled peptides, resuspend the beads in 5% formic acid in water and incubate for 30 minutes at room temperature.

-

Collect the eluent and repeat the cleavage step.

-

Combine the eluents.

-

-

Sample Preparation for Mass Spectrometry:

-

Desalt the eluted peptides using C18 columns.

-

Dry the samples in a vacuum concentrator.

-

Reconstitute the peptides in a buffer compatible with LC-MS/MS analysis.

-

Protocol 3: Mass Spectrometry Analysis and Data Interpretation

Procedure:

-

LC-MS/MS Analysis: Analyze the prepared peptide samples using a high-resolution mass spectrometer.

-

Database Searching: Search the acquired tandem mass spectra against a relevant protein database (e.g., UniProt) using a search engine like MaxQuant or MSFragger.

-

Modification Specification: Crucially, specify a variable modification corresponding to the residual mass of the cleaved DADPS linker (+181.1 Da) on cysteine or other potentially modified residues.

-

Quantitative Analysis: For quantitative proteomics, use label-free quantification or tandem mass tag (TMT) labeling to compare the abundance of identified peptides between the probe-treated and control samples.

-

Data Interpretation: Proteins that are significantly enriched in the probe-treated samples are considered potential interaction partners of the small molecule.

Visualization of Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the key experimental workflows and the general mechanism of PROTAC action.

Caption: General mechanism of PROTAC-mediated protein degradation.

Caption: Workflow for identifying protein targets using a DADPS-based probe.

Caption: Schematic of DADPS linker cleavage.

Methodological & Application

Application Notes and Protocols for PROTAC Synthesis and Evaluation Using Biotin-PEG4-amino-t-Bu-DADPS-C6-azide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the body's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two moieties.[1] The choice of linker is critical for optimizing the potency and physicochemical properties of a PROTAC.[2]

This document provides detailed application notes and protocols for the synthesis and evaluation of a PROTAC utilizing the versatile linker, Biotin-PEG4-amino-t-Bu-DADPS-C6-azide . This linker features a terminal azide (B81097) group, enabling covalent attachment to an alkyne-functionalized warhead via a highly efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reaction.[3][4] The integrated biotin (B1667282) tag serves as a valuable tool for subsequent biochemical and analytical studies, such as confirming target engagement and ternary complex formation through pulldown assays.[5][6]

As a model system, we describe the synthesis of a PROTAC targeting the Bromodomain-containing protein 4 (BRD4), a well-established therapeutic target in oncology.[7] The PROTAC will be constructed using an alkyne-modified derivative of the potent BRD4 inhibitor, (+)-JQ1, as the warhead.[7][8]

Physicochemical Properties of the Linker

A summary of the key physicochemical properties of the this compound linker is provided below.

| Property | Value | Reference |

| Molecular Formula | C43H67N7O9SSi | [9] |

| Molecular Weight | 886.18 g/mol | [9] |

| CAS Number | 1260247-50-4 | [10] |

| Solubility | Soluble in DMSO | [11] |

| Storage | Store at -20°C for up to 3 years in pure form. Solutions are unstable and should be freshly prepared. | [11] |

PROTAC Synthesis and Mechanism of Action

The synthesis of the target PROTAC involves a convergent approach where the azide-functionalized linker is coupled with an alkyne-functionalized warhead. The resulting PROTAC then mediates the formation of a ternary complex between the target protein (BRD4) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of BRD4.

Experimental Protocols

Synthesis of Alkyne-Modified (+)-JQ1 Warhead

This protocol describes a general method for the synthesis of an alkyne-functionalized (+)-JQ1 derivative, which can then be used in the CuAAC reaction.

Materials:

-

(+)-JQ1

-

Coupling agents (e.g., HATU, HOBt)

-

Organic base (e.g., DIPEA)

-

Anhydrous DMF

-

Solvents for purification (e.g., ethyl acetate (B1210297), hexanes)

-

Silica (B1680970) gel for column chromatography

-

Analytical instruments (LC-MS, NMR)

Procedure:

-

Dissolve (+)-JQ1 (1 equivalent) in anhydrous DMF.

-

Add HATU (1.2 equivalents), HOBt (1.2 equivalents), and DIPEA (3 equivalents) to the solution and stir for 10 minutes at room temperature.

-

Add propargylamine (1.5 equivalents) and stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous NaHCO3 and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the alkyne-modified (+)-JQ1.

-

Characterize the final product by LC-MS and NMR to confirm its identity and purity.

PROTAC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the final "click" reaction to synthesize the biotinylated BRD4 PROTAC.

Materials:

-

This compound

-

Alkyne-modified (+)-JQ1

-

Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended for biological molecules)

-

Solvent system (e.g., DMF/water or t-BuOH/water)

-

HPLC system for purification

Procedure:

-

Dissolve this compound (1.1 equivalents) and alkyne-modified (+)-JQ1 (1 equivalent) in a suitable solvent mixture (e.g., 1:1 t-BuOH/water).

-

Degas the solution by bubbling with argon or nitrogen for 15-20 minutes to remove oxygen, which can oxidize the Cu(I) catalyst.[3]

-

In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (e.g., 1 M).

-

In another vial, prepare an aqueous solution of CuSO₄·5H₂O (e.g., 0.5 M). If using THPTA, pre-mix the CuSO₄ and THPTA in a 1:2 molar ratio.[12]

-

To the degassed reaction mixture, add the sodium ascorbate solution (0.5-1.0 equivalents), followed by the CuSO₄ solution (0.1-0.2 equivalents).[3]

-

Stir the reaction vigorously at room temperature for 4-24 hours under an inert atmosphere.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, the reaction mixture can be directly purified by preparative reverse-phase HPLC.

-

Lyophilize the pure fractions to obtain the final biotinylated BRD4 PROTAC.

-

Characterize the final product by high-resolution mass spectrometry (HRMS) and NMR.

Evaluation of PROTAC-Mediated BRD4 Degradation by Western Blot